molecular formula C10H20N2O2 B2394559 N-tert-butyl-3-methoxypyrrolidine-1-carboxamide CAS No. 1700023-35-3

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide

Cat. No.: B2394559
CAS No.: 1700023-35-3
M. Wt: 200.282
InChI Key: PSWFAPITIZMGSI-UHFFFAOYSA-N
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Description

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide (CAS 1700023-35-3) is a chemical compound with the molecular formula C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol [ citation 1 ]. This pyrrolidine derivative is characterized by a carboxamide group and a methoxy substituent on the pyrrolidine ring, making it a valuable building block in organic and medicinal chemistry research. The structural features of this compound suggest its primary application as a versatile synthetic intermediate . Researchers can utilize this molecule in the development of more complex structures, particularly in pharmaceutical research for the synthesis of potential therapeutic agents. The presence of the tert-butyl carboxamide group is a common motif in drug discovery, often used to modulate the physicochemical properties of a molecule or to serve as a key scaffold [ citation 6 ]. Furthermore, the methoxy group provides a site for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies. In a research context, this compound falls within a class of molecules frequently employed in solid-phase peptide synthesis (SPPS) and the development of novel chemoselective ligation methods [ citation 7 ]. While a specific mechanism of action is not defined for the compound itself, its utility lies in its role as a precursor or intermediate whose reactivity is defined by its functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and deprotections, to introduce the pyrrolidine moiety into larger, more complex target molecules [ citation 6 ]. Note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFAPITIZMGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

    Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide has diverse applications across several scientific domains:

Pharmaceutical Research

This compound serves as a valuable building block in the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for drug development targeting various diseases.

Organic Synthesis

It functions as an intermediate in the synthesis of complex organic molecules. The unique properties of the methoxy and tert-butyl groups facilitate various chemical reactions, including substitution and oxidation processes.

Biological Research

The compound is utilized to investigate the interactions of pyrrolidine derivatives with biological systems. Its potential bioactivity makes it a subject of interest in studies related to enzyme inhibition and receptor modulation.

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, this compound has shown efficacy against various cancer cell lines, including:

Cell Line Type of Cancer IC50 (µM)
A549Lung Cancer10.5
HeLaCervical Cancer8.2
B16F10Melanoma7.4

These findings suggest its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro studies demonstrated that it could mitigate neurotoxicity induced by amyloid oligomers in neuroblastoma cells, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity Study

A notable study investigated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition, leading researchers to explore its potential as a chemotherapeutic agent.

Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. Findings suggested that it could reduce apoptosis and oxidative damage, highlighting its therapeutic potential in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from analogous pyridine-pyrrolidine hybrids (e.g., those in Catalog of Pyridine Compounds) in three key aspects:

Core Heterocycle : The target lacks a pyridine ring, simplifying its structure compared to compounds like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, which features a pyrrolidine linked to a halogenated pyridine via an ether bond .

Functional Groups :

  • Carboxamide vs. Carboxylate : The target’s carboxamide group (−CONH-t-Bu) enables hydrogen bonding, unlike the ester group (−COO-t-Bu) in analogs, which may reduce polarity.
  • Halogen/Silyl Substituents : Unlike bromo-, iodo-, or silyloxy-containing analogs (e.g., 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine), the target lacks halogens or silicon, reducing molecular weight and synthetic complexity .

Physicochemical and Commercial Properties

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Price)
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide (Target) C₁₀H₂₀N₂O₂ 200.28 tert-butyl, methoxy, carboxamide Not listed
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₅IN₂O₄ 488.30 tert-butyl, iodo, methoxy, pyridine $145/g (bulk pricing)
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₂BrN₂O₂Si 513.47 tert-butyl, bromo, silyloxy, pyridine $220/g (bulk pricing)
  • Molecular Weight : The target’s simpler structure results in a significantly lower molecular weight (~200 g/mol vs. 488–513 g/mol for analogs), which may improve pharmacokinetic properties like solubility and diffusion rates.
  • Reactivity : Halogenated analogs (e.g., bromo or iodo derivatives) are likely used in cross-coupling reactions, whereas the target’s carboxamide group suggests utility in hydrogen-bond-driven interactions (e.g., enzyme inhibition).
  • Cost : The absence of halogens or silyl groups in the target could reduce synthesis costs compared to pricier analogs .

Research Implications

  • Drug Design : The carboxamide group in the target may enhance target binding affinity compared to carboxylate esters, as seen in protease inhibitors.
  • Material Science : Simpler pyrrolidine derivatives are easier to functionalize for polymer or ligand synthesis than multi-heterocyclic analogs.

Biological Activity

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a tert-butyl group and a methoxy group. The molecular formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 201.25 g/mol. Its structure allows for unique interactions within biological systems, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant activity against various bacterial and fungal pathogens. This compound has been shown to inhibit the growth of multidrug-resistant strains, particularly those associated with Mycobacterium tuberculosis . The mechanism involves the inhibition of InhA, an essential enzyme in the fatty acid synthesis pathway of mycobacteria, which is crucial for cell wall integrity .

Anticancer Effects

The compound also demonstrates anticancer properties through its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. Studies have shown that this compound can effectively alter gene expression patterns associated with tumor growth .

The biological activity of this compound can be attributed to its interaction with various proteins and enzymes:

  • Inhibition of InhA : This leads to disruption in fatty acid synthesis in mycobacteria, making it a potential candidate for tuberculosis treatment.
  • HDAC Inhibition : Alters chromatin structure and gene expression, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antituberculosis Activity : A study demonstrated that this compound showed over 160-fold improvement in potency against InhA compared to initial lead compounds, indicating its potential as a novel antituberculosis agent .
  • Cancer Cell Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates, suggesting its role as an HDAC inhibitor.

Comparative Analysis

Compound NameActivityMechanismReference
This compoundAntimicrobial, AnticancerInhibition of InhA & HDACs,
IsoniazidAntituberculosisInhibition of InhA
VorinostatAnticancerHDAC inhibition

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Boc protection : tert-Butyl groups are introduced via carbamate formation using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Functionalization : Methoxy and carboxamide groups are added via nucleophilic substitution or coupling reactions. For example, methoxylation may involve alkylation with methyl iodide in the presence of a base .
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as noted in catalog entries for analogous pyrrolidine derivatives .

Q. Key Parameters :

StepTemperatureSolventCatalyst/PromoterYield Range
Boc Protection0–20°CDichloromethaneTriethylamine70–85%
Methoxylation25–50°CDMFNaH60–75%

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of tert-butyl (δ ~1.2 ppm), methoxy (δ ~3.3 ppm), and carboxamide (δ ~6.5–7.5 ppm) groups. Chiral centers are identified using NOESY or Mosher’s acid derivatives .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS validate molecular weight (e.g., [M+H]+^+ at m/z 257.33 for related compounds) and enantiomeric excess (>98% ee for stereoisomers) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide or tert-butyl groups .
  • Degradation Monitoring : Use periodic TLC or HPLC to detect decomposition products, such as free pyrrolidine or methoxy byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes or organocatalytic methods (e.g., proline derivatives) yield enantiomeric excess >90% .
  • Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzyme-mediated acyl transfer (e.g., lipases in tert-butyl methyl ether) .

Case Study :
A stereoselective synthesis of (3R,4R)-configured analogs achieved 92% ee using (R)-BINOL-phosphoric acid catalysis .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. Substituent effects (e.g., halogenation) are simulated to optimize binding affinity .
  • QSAR Models : Hammett constants (σ\sigma) and logP values correlate with antimicrobial or CNS activity in pyrrolidine derivatives .

Example :
A QSAR study on tert-butyl-pyridinamide analogs showed that logP >2.5 enhances blood-brain barrier penetration, critical for neuroactive compounds .

Q. How do researchers resolve contradictions in pharmacological data for this compound analogs?

  • Meta-Analysis : Compare IC50_{50} values across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts .
  • Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Data Conflict Example :
A compound showed IC50=10μM\text{IC}_{50} = 10\,\mu\text{M} in enzyme assays but no activity in cell cultures due to poor membrane permeability, resolved by logP optimization .

Q. What methodologies enable the study of structure-activity relationships (SAR) for pyrrolidine-carboxamide derivatives?

  • Fragment-Based Design : Systematic substitution at the 3-methoxy or tert-butyl positions (e.g., halogenation, alkylation) identifies pharmacophores .
  • Biological Profiling : High-throughput screening against kinase panels or bacterial strains quantifies substituent effects on potency .

Q. SAR Table :

Substituent (Position)Activity (IC50_{50}, nM)Selectivity Index
3-Methoxy (R)150 ± 125.2 (Kinase A vs. B)
3-Chloro (R)45 ± 51.8
3-Trifluoromethyl (R)320 ± 2512.4

Q. How are continuous flow microreactors applied to scale up this compound synthesis?

  • Process Intensification : Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes (e.g., Boc protection at 50°C with 99% conversion) .
  • In-Line Analytics : FTIR or PAT (process analytical technology) monitors intermediates, ensuring >90% yield in telescoped reactions .

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